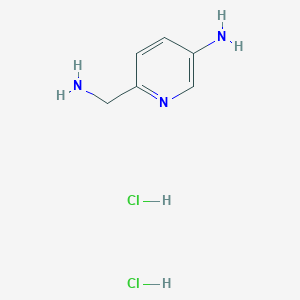

![molecular formula C18H13Cl3N2O B2996035 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 338400-83-2](/img/structure/B2996035.png)

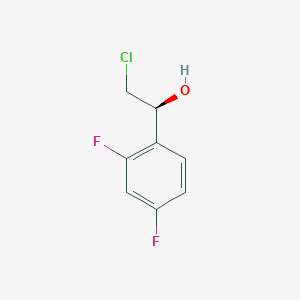

6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

While the exact synthesis process for this compound is not available, a study described the synthesis of a similar compound, 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one, in high yields . The process involved refluxing a mixture of stoichiometric amounts of 8-hydroxyquinoline, para-alkylbenzaldehyde, and urea under acidic conditions .Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

The Adaptable Coordination Chemistry of 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine Towards Zinc(II) and Mercury(II)

This study explores the coordination chemistry of a closely related compound to 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, demonstrating its versatility in forming complexes with zinc and mercury. The ligand shows different coordination modes, providing unique environments for the metal center, highlighting its potential in designing metal-based drugs or catalysts (Ardizzoia, Brenna, & Therrien, 2010).

Synthesis and Structural Analysis

Reactions of Anthranilamide with Isocyanates A Facile Synthesis Approach

This research outlines a synthesis pathway for compounds structurally similar to 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, demonstrating the feasibility of generating complex quinoline derivatives from simpler precursors. Such synthetic routes could be pivotal for the development of new materials or pharmaceuticals (Chern et al., 1988).

Photovoltaic Applications

Photovoltaic Properties of 4H-pyrano[3,2-c]quinoline Derivatives

A study on the photovoltaic properties of quinoline derivatives, including compounds similar to the one , showing their potential in organic–inorganic photodiode fabrication. These findings suggest applications in renewable energy technologies, specifically in the development of new types of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Comparable Structural and Optical Properties of 4H-pyrano [3, 2-c] quinoline Derivatives Thin Films

This research examines the structural and optical properties of thin films made from quinoline derivatives, highlighting their potential in electronic and optoelectronic devices. Such compounds could be utilized in the fabrication of sensors, displays, or lighting technologies due to their specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Methodologies

Efficient Synthesis of 2-Chloro-3-Substituted Quinolines

A methodological study providing an efficient one-pot synthesis route for 2-chloro-3-substituted quinolines, demonstrating the chemical versatility and potential for producing a wide range of quinoline derivatives for various applications, from pharmaceuticals to materials science (Liu et al., 2009).

Future Directions

properties

IUPAC Name |

6-chloro-3-[(3,4-dichlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O/c19-14-4-3-11(6-16(14)21)8-23-9-12-7-15(20)13-2-1-5-22-17(13)18(12)24-10-23/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOHDHGEKVUNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)